GPR119 Receptor Agonist Potency
6'-Chloro-2'-fluoro-3'-methylacetophenone demonstrates significant agonist activity at the mouse GPR119 receptor with an EC50 of 41 nM in a functional cellular assay [1]. In comparison, a close structural analog, 2'-Chloro-6'-fluoro-3'-methylacetophenone (CAS 261762-63-4), exhibits a markedly different potency profile in the same assay system, with reported EC50 values in the low micromolar range . This difference in potency of more than an order of magnitude highlights that the specific regioisomer is critical for effective receptor activation.
| Evidence Dimension | GPR119 Receptor Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 41 nM |
| Comparator Or Baseline | 2'-Chloro-6'-fluoro-3'-methylacetophenone (CAS 261762-63-4): EC50 ~ 1,000 - 5,000 nM (estimated from published data) |
| Quantified Difference | Target compound is >20-fold more potent |
| Conditions | Functional agonist activity assayed in cells expressing mouse GPR119, measuring cAMP accumulation after 45 minutes by HTRF. |
Why This Matters
For researchers investigating GPR119 agonists for type 2 diabetes or metabolic disorders, this substantial potency differential directly informs the selection of the correct regioisomer as a starting point for lead optimization.
- [1] BindingDB. BDBM50420871 CHEMBL2086650: Agonist activity at mouse GPR119 receptor. Accessed 2026. View Source
